molecular formula C17H18F2N2O2 B2614032 (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2097933-53-2

(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2614032
CAS No.: 2097933-53-2
M. Wt: 320.34
InChI Key: XYGOVFIJHRTXRW-UHFFFAOYSA-N
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Description

The compound “(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone” is a chemical compound, but there is limited information available about it .


Molecular Structure Analysis

The InChI code for a similar compound, 1,1-difluoro-6-azaspiro[2.5]octan-5-one, is 1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) . This provides some information about the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound 1,1-difluoro-6-azaspiro[2.5]octan-5-one, which is similar, is a solid at room temperature .

Scientific Research Applications

Novel Compound Synthesis

Research on the synthesis of novel compounds with structures featuring elements such as azaspiro, difluoro, methoxy-indol, and methanone cores has been pivotal. These studies often target the development of new materials with potential applications in drug development and materials science. For instance, Kurniawan et al. (2017) discussed the synthesis of novel 1,4-dioxaspiro compounds from oleic acid with potential as biolubricants, highlighting the versatility of spirocyclic compounds in creating environmentally friendly materials (Kurniawan et al., 2017).

Organic Synthesis and Catalysis

Advancements in organic synthesis techniques, including the development of fluorinated compounds and the exploration of novel catalytic methods, are significant. For example, the work by Zupan et al. (1995) on the reactivity of hydroxy-substituted organic molecules with N-F class fluorinating reagents illustrates the importance of structural modifications, such as fluorination, in altering the reactivity and properties of organic molecules (Zupan et al., 1995).

Potential Medicinal Chemistry Applications

Compounds similar to the query structure have been explored for their potential in medicinal chemistry, including as enzyme inhibitors and receptor antagonists. The study of organofluorine compounds as inhibitors of enzymes like fructose-1,6-bisphosphatase showcases the therapeutic potential of structurally complex molecules (Rudnitskaya et al., 2009). Additionally, the exploration of compounds for their binding affinity to receptors, as demonstrated by Watson et al. (2005) in studying the CCR5 receptor-based mechanism of action of specific HIV entry inhibitors, underscores the role of such compounds in developing new therapeutic strategies (Watson et al., 2005).

Advanced Materials Development

The synthesis and application of novel compounds extend to the development of advanced materials. For example, the creation of ferrocene-terminated hyperbranched polyimide for memory devices by Tan et al. (2017) indicates the potential of incorporating complex organic molecules into materials science to develop new electronic and photonic devices (Tan et al., 2017).

Safety and Hazards

The compound 1,1-difluoro-6-azaspiro[2.5]octan-5-one has the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-23-12-3-2-11-8-14(20-13(11)9-12)15(22)21-6-4-16(5-7-21)10-17(16,18)19/h2-3,8-9,20H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGOVFIJHRTXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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